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Compound of Interest

Compound Name: cis-4-Hydroxy-L-proline-d3

Cat. No.: B12424351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and

data interpretation involved in the structure elucidation of cis-4-Hydroxy-L-proline and its

deuterated analog, cis-4-Hydroxy-L-proline-d3. A comparative analysis of their spectral data

is presented to highlight the utility of isotopic labeling in pharmaceutical research and

development.

Introduction
Cis-4-Hydroxy-L-proline is a non-proteinogenic amino acid and an isomer of the more common

trans-4-hydroxy-L-proline, a major component of collagen. Due to its unique stereochemistry,

the cis isomer and its derivatives are of significant interest in medicinal chemistry and drug

development. Isotopic labeling, particularly with deuterium, is a powerful technique used to

trace metabolic pathways, alter pharmacokinetic profiles, and as an internal standard in

quantitative mass spectrometry. This guide focuses on the analytical techniques used to

confirm the structure of cis-4-Hydroxy-L-proline-d3.

Physicochemical Properties
A summary of the key physicochemical identifiers for both cis-4-Hydroxy-L-proline and its d3-

labeled counterpart is provided below.
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Property cis-4-Hydroxy-L-proline cis-4-Hydroxy-L-proline-d3

CAS Number 618-27-9[1] Not available

Molecular Formula C₅H₉NO₃ C₅H₆D₃NO₃[2]

Molecular Weight 131.13 g/mol 134.15 g/mol [2]

IUPAC Name
(2S,4S)-4-hydroxypyrrolidine-

2-carboxylic acid[3]

(2S,4S)-4-hydroxypyrrolidine-

2-carboxylic-2,5,5-d3 acid

InChI

InChI=1S/C5H9NO3/c7-3-1-

4(5(8)9)6-2-3/h3-4,6-7H,1-

2H2,(H,8,9)/t3-,4-/m0/s1[1]

InChI=1S/C5H9NO3/c7-3-1-

4(5(8)9)6-2-3/h3-4,6-7H,1-

2H2,

(H,8,9)/t3-,4-/m0/s1/i1D,2D2

SMILES C1--INVALID-LINK--O[3]
[2H]C1([2H])N--INVALID-LINK-

-C(=O)O

Spectroscopic Data and Analysis
The primary techniques for the structural elucidation of small molecules like cis-4-Hydroxy-L-
proline-d3 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For cis-4-Hydroxy-L-proline-d3, the deuterium atoms are located at the C2 and C5

positions.

¹H NMR Spectral Data

The ¹H NMR spectrum of the deuterated compound is expected to show significant differences

compared to the unlabeled compound due to the substitution of protons with deuterium at the 2

and 5 positions. The signals corresponding to the protons at these positions will be absent, and

the coupling patterns of adjacent protons will be simplified.
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Assignment
cis-4-Hydroxy-L-proline ¹H
Chemical Shift (ppm)

cis-4-Hydroxy-L-proline-d3
¹H Chemical Shift (ppm)
(Predicted)

H2 ~4.23 Absent

H3a, H3b ~2.27, ~2.51
~2.27, ~2.51 (simplified

multiplicity)

H4 ~4.59 ~4.59 (simplified multiplicity)

H5a, H5b ~3.38, ~3.47 Absent

¹³C NMR Spectral Data

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C2 and C5) will be

significantly diminished in intensity and will appear as multiplets due to C-D coupling.

Assignment
cis-4-Hydroxy-L-proline ¹³C
Chemical Shift (ppm)

cis-4-Hydroxy-L-proline-d3
¹³C Chemical Shift (ppm)
(Predicted)

C2 ~59.5
Greatly reduced intensity,

multiplet

C3 ~38.5 Unchanged

C4 ~69.5 Unchanged

C5 ~54.5
Greatly reduced intensity,

multiplet

C=O ~175.0 Unchanged

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for polar

molecules like amino acids.
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Full Scan Mass Spectrum

The molecular ion peak ([M+H]⁺) in the mass spectrum will be shifted by +3 m/z units for the

deuterated compound.

Ion
cis-4-Hydroxy-L-proline
(m/z)

cis-4-Hydroxy-L-proline-d3
(m/z)

[M+H]⁺ 132.0655 135.0843

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺) of cis-4-Hydroxy-L-

proline typically shows characteristic fragment ions. The major fragmentation pathways involve

the loss of water (H₂O) and the loss of the carboxylic acid group (COOH). For the deuterated

analog, the masses of the fragment ions containing the deuterated positions will be shifted

accordingly.

Fragment Ion Proposed Structure
cis-4-Hydroxy-L-
proline (m/z)

cis-4-Hydroxy-L-
proline-d3 (m/z)
(Predicted)

[M+H-H₂O]⁺
Loss of hydroxyl

group
114.0550 117.0738

[M+H-HCOOH]⁺
Loss of carboxylic

acid group
86.0600[3] 89.0788

Iminium ion
Pyrrolidinium ring

fragment
70.0651 73.0839

Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following sections

outline the methodologies for the synthesis and analysis of cis-4-Hydroxy-L-proline-d3.

Synthesis of cis-4-Hydroxy-L-proline-d3
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The synthesis of deuterated amino acids can be achieved through various methods, including

acid-catalyzed exchange reactions in heavy water (D₂O) or through enzymatic pathways. A

general protocol for acid-catalyzed deuteration is as follows:

Dissolution: Dissolve cis-4-Hydroxy-L-proline in a solution of deuterium chloride (DCl) in

D₂O.

Heating: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate

H/D exchange at the α- and other exchangeable positions.

Purification: Neutralize the reaction mixture and purify the deuterated product using ion-

exchange chromatography.

Characterization: Confirm the final product's identity and isotopic enrichment by NMR and

MS.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O). Add a small amount of a reference standard (e.g.,

DSS or TSP) for chemical shift calibration.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse width, a 1-2 second

relaxation delay, and 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is used with

a wider spectral width and a larger number of scans (e.g., 1024 or more).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction.

Analysis: Integrate the signals in the ¹H spectrum and assign the chemical shifts based on

known values and coupling patterns. Assign the peaks in the ¹³C spectrum based on

chemical shift predictions and comparison to the non-deuterated standard.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol
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Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a

solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a

small amount of formic acid to promote protonation.

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at

a low flow rate (e.g., 5-10 µL/min).

MS Analysis: Acquire full scan mass spectra in positive ion mode over a relevant m/z range

(e.g., 50-200 amu).

MS/MS Analysis: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and

perform collision-induced dissociation (CID) to generate fragment ions. Acquire the product

ion spectrum.

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular

and fragment ions and compare them to the theoretical values.

Visualized Workflows and Pathways
Graphviz diagrams are provided to illustrate the logical flow of the structure elucidation process

and the key fragmentation pathways.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Conclusion

Synthesis of cis-4-Hydroxy-L-proline-d3

Purification (Ion-Exchange Chromatography)

NMR Spectroscopy (1H, 13C) Mass Spectrometry (ESI-MS, MS/MS)

NMR Spectral Analysis
(Chemical Shifts, Coupling)

MS Data Analysis
(Molecular Ion, Fragmentation)

Structure Confirmation
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Fragment Ions

[M+H]⁺
m/z = 135.08

[M+H-H₂O]⁺
m/z = 117.07

- H₂O

[M+H-HCOOH]⁺
m/z = 89.08

- HCOOH

Iminium Ion
m/z = 73.08

- C₂H₂O₂

Expected Spectroscopic Changes

cis-4-Hydroxy-L-proline

cis-4-Hydroxy-L-proline-d3

 H/D Exchange 

¹H: Disappearance of H2, H5 signals
¹³C: Attenuation of C2, C5 signals

MS: +3 Da shift in molecular weight
MS/MS: Corresponding shifts in fragment masses

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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